Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of methoxy groups at positions 5 and 8, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Biological Activity
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Basic Characteristics
- Molecular Formula : C14H19NO4
- Molar Mass : 265.3 g/mol
- Density : 1.131 g/cm³
- Boiling Point : 417.6 °C at 760 mmHg
- Flash Point : 206.4 °C
- Vapor Pressure : 3.5×10−7 mmHg at 25 °C
- Refractive Index : 1.515
These properties indicate that this compound is a stable compound with potential for various applications in medicinal chemistry .
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives against various viruses, including SARS-CoV-2. A notable study reported that compounds structurally related to this compound exhibited significant antiviral activity in vitro. Specifically:
- Compound Structure : A related compound showed an EC50 of 2.78 μM against SARS-CoV-2 in Calu-3 human lung cells.
- Mechanism of Action : The compound primarily inhibited post-entry viral replication, differing from the action of chloroquine which inhibits viral entry .
Antimicrobial Activity
Tetrahydroisoquinoline derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance:
- In Vitro Studies : Compounds similar to this compound were tested against multiple pathogens and showed promising results in inhibiting bacterial growth.
Antiparasitic Activity
Another area of interest is the antiparasitic potential of tetrahydroisoquinoline derivatives. Studies have shown that certain modifications in the tetrahydroisoquinoline structure can enhance activity against malaria parasites:
- Activity Against Plasmodium falciparum : Some derivatives have been reported to exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum .
Summary of Biological Activities
Activity Type | Related Compound | EC50/IC50 | Mechanism of Action |
---|---|---|---|
Antiviral | Tetrahydroisoquinoline derivative | 2.78 μM (SARS-CoV-2) | Inhibits post-entry viral replication |
Antimicrobial | Various derivatives | Varies | Inhibition of bacterial growth |
Antiparasitic | Tetrahydroisoquinoline derivative | Varies | Inhibition of Plasmodium falciparum |
Case Study 1: SARS-CoV-2 Inhibition
In a study focusing on the antiviral properties of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against SARS-CoV-2. The lead compound exhibited a half-maximal effective concentration (EC50) significantly lower than that of chloroquine, indicating superior antiviral activity.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of this compound against a panel of bacterial strains. The results demonstrated substantial inhibition rates compared to control groups.
Properties
IUPAC Name |
ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXHWECLNXQJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660803 |
Source
|
Record name | Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198021-01-1 |
Source
|
Record name | Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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